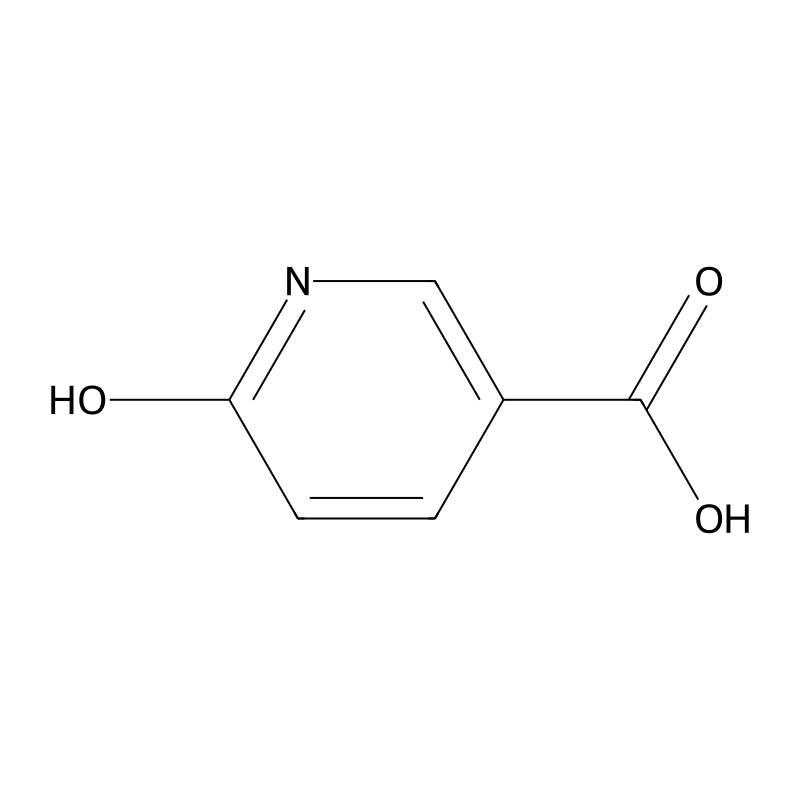6-Hydroxynicotinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Potential Biomarker for Bacterial Identification
6-Hydroxynicotinic acid (6-OHNA) has potential applications in the field of bacterial identification, particularly for Pseudomonas aeruginosa. This bacterium is a common cause of hospital-acquired infections and is known for its antibiotic resistance. Research suggests that 6-OHNA is a unique metabolite produced by P. aeruginosa when it utilizes nicotinic acid [, ].
Current methods for P. aeruginosa identification often rely on culturing the bacteria and observing its growth characteristics, which can be time-consuming and labor-intensive []. 6-OHNA detection in urine samples using techniques like nuclear magnetic resonance (NMR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) offers a potentially faster and more specific means of identifying P. aeruginosa infections [, ].
Studying Metabolic Pathways
6-OHNA can also be used to study metabolic pathways in various organisms. As a metabolite of nicotinic acid, it provides insights into the degradation and utilization of this essential vitamin in different species [].
For example, researchers have used 6-OHNA to investigate the metabolic pathways of nicotinic acid in plants like Arabidopsis thaliana []. Studying these pathways can contribute to a better understanding of plant nutrition and stress responses.
6-Hydroxynicotinic acid is a monohydroxypyridine derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the sixth position of the pyridine ring. Its molecular formula is C₆H₅NO₃, and it has a molecular weight of approximately 139.0269 g/mol . This compound plays a role in various metabolic processes and has been identified as a metabolite in both humans and certain bacteria .
6-Hydroxynicotinic acid participates in several enzymatic reactions. One notable reaction involves its conversion to 2,6-dihydroxynicotinate through the action of the enzyme 6-hydroxynicotinate dehydrogenase, which utilizes water and oxygen as substrates to produce hydrogen peroxide as a byproduct . Additionally, the enzyme 6-hydroxynicotinic acid 3-monooxygenase catalyzes the hydroxylation of this compound, showcasing its role in bacterial nicotinic acid metabolism .
The biological activity of 6-hydroxynicotinic acid is primarily linked to its metabolic functions within microorganisms. It has been shown to be produced by certain bacteria like Pseudomonas aeruginosa, which can convert nicotinic acid into this compound . This transformation indicates its potential role in microbial metabolism and suggests that it may have implications for understanding bacterial degradation pathways.
Several methods exist for synthesizing 6-hydroxynicotinic acid:
- Decarboxylation: One common method involves the decarboxylation of 6-hydroxy-2,3-pyridinedicarboxylic acid .
- Hydroxylation: Another approach utilizes microbial processes, where resting cells of Serratia marcescens have been shown to catalyze the hydroxylation of nicotinic acid to yield 6-hydroxynicotinic acid .
- Chemical Synthesis: Traditional organic synthesis methods also allow for its production through various
6-Hydroxynicotinic acid has several applications:
- Metabolic Studies: It serves as a significant metabolite for studying nicotinic acid metabolism in bacteria.
- Pharmaceutical Research: Its derivatives are explored for potential therapeutic uses due to their biological activities.
- Biochemical Research: The compound is utilized in enzymatic studies to understand reaction mechanisms involving flavin-dependent enzymes.
Research indicates that 6-hydroxynicotinic acid interacts with specific enzymes that facilitate its transformation within metabolic pathways. For instance, studies on the crystal structure of 6-hydroxynicotinic acid 3-monooxygenase reveal insights into substrate binding and catalytic mechanisms, providing valuable information on how this compound is processed by bacteria .
Several compounds share structural similarities with 6-hydroxynicotinic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Nicotinic Acid | Pyridine ring with a carboxylic group | Precursor to 6-hydroxynicotinic acid |
| 2-Hydroxypyridine | Hydroxyl group at the second position | Lacks carboxylic functionality |
| 6-Aminonicotinic Acid | Amino group at the sixth position | Potentially more basic due to amino group |
| 2,6-Dihydroxynicotinate | Additional hydroxyl group at the second position | Product of enzymatic reaction involving 6-hydroxynicotinic acid |
These compounds highlight the unique positioning of the hydroxyl group in 6-hydroxynicotinic acid, which influences its reactivity and biological roles.
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








